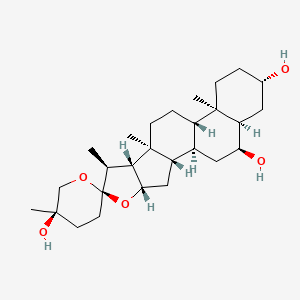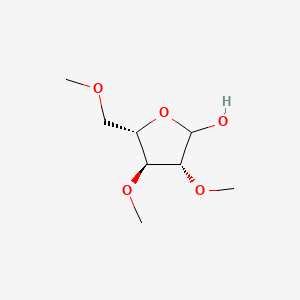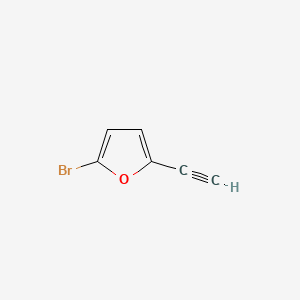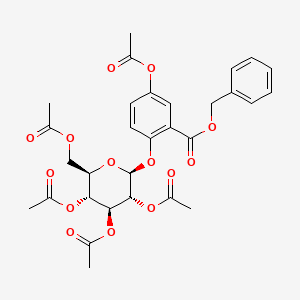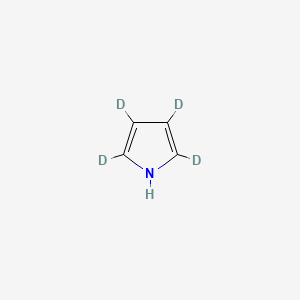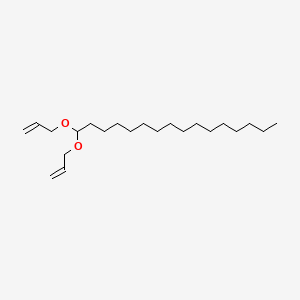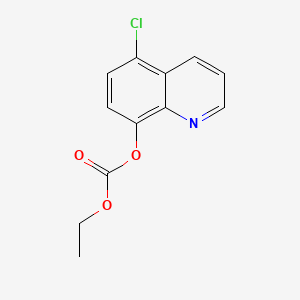
3-(Benzyloxy)-3-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzyloxy)-3-methylbutanoic acid is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.257. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Enantiopure Compounds
The synthesis of enantiopure (R)-2-(4-methoxy-3-(3-methoxypropoxy)-benzyl)-3-methylbutanoic acid, a key intermediate in the synthesis of the renin inhibitor Aliskiren, demonstrates the importance of 3-(Benzyloxy)-3-methylbutanoic acid derivatives in medicinal chemistry (Andrushko et al., 2008).
Diastereoselective Alkylation
The diastereoselective alkylation of 3-aminobutanoic acid derivatives, including N-benzyl- and N-benzyloxycarbonyl derivatives, is a key process in organic synthesis (Estermann & Seebach, 1988).
Preparation of Chiral Building Blocks
A stereoselective synthesis method for (S)-β-methyl-γ-butyrolactone and (S)-4-benzyloxy-3-methylbutanoic acid, starting from L-ethyl lactate, shows their utility as valuable chiral building blocks (Berens & Scharf, 1991).
Role in Luminescent Properties
The influence of substituents on the luminescent properties of lanthanide coordination compounds is studied using derivatives of 4-benzyloxy benzoic acid, highlighting the relevance of this compound in materials science (Sivakumar et al., 2010).
Inhibitory Activity in Enzyme Studies
2-Benzyl-3,4-iminobutanoic acid, a related compound, has been evaluated as an inhibitor for carboxypeptidase A, indicating potential biochemical applications (Park & Kim, 2001).
In Synthesis of Amino Acids
The synthesis of (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid, a component in bestatin, an inhibitor of aminopeptidase B and leucine aminopeptidase, demonstrates the compound's relevance in the synthesis of novel amino acids (Nakamura et al., 1976).
Wirkmechanismus
Target of Action
It is known that benzylic compounds often participate in reactions at the benzylic position . This suggests that the compound may interact with targets that have affinity for benzylic positions.
Mode of Action
It is known that reactions at the benzylic position can involve free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the targets that the compound interacts with.
Biochemical Pathways
It is known that benzylic compounds can participate in the suzuki–miyaura (sm) cross-coupling reaction . This reaction involves the formation of carbon-carbon bonds and could potentially affect various biochemical pathways.
Pharmacokinetics
For instance, benzylic compounds are known to be susceptible to oxidation, which could affect their metabolism .
Result of Action
The compound’s potential participation in the suzuki–miyaura (sm) cross-coupling reaction suggests that it could contribute to the formation of carbon-carbon bonds, which are fundamental to many biological processes.
Action Environment
The action of 3-(Benzyloxy)-3-methylbutanoic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura (SM) cross-coupling reaction, in which the compound may participate, is known to be influenced by the presence of a palladium catalyst and an organoboron reagent . Additionally, reactions at the benzylic position can be influenced by the presence of certain reagents, such as N-bromosuccinimide .
Eigenschaften
IUPAC Name |
3-methyl-3-phenylmethoxybutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,8-11(13)14)15-9-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAGEPKLHBWXSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96556-32-0 |
Source


|
| Record name | 3-(benzyloxy)-3-methylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Cyclopropa[3,4]cyclopenta[1,2-c]pyridine](/img/structure/B579781.png)
